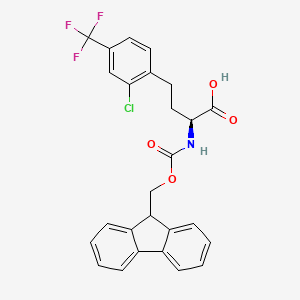
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chlorotrifluoromethylphenyl group, and a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used to protect the amino group during peptide synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods are optimized for high yield and purity, and they often include purification steps such as chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorotrifluoromethylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further chemical reactions. The chlorotrifluoromethylphenyl group may interact with various enzymes or receptors, influencing biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other Fmoc-protected amino acids and derivatives with different substituents on the phenyl ring. Examples include:
- Fmoc-protected phenylalanine derivatives
- Fmoc-protected tyrosine derivatives
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorotrifluoromethylphenyl group adds unique reactivity and potential interactions compared to other Fmoc-protected compounds.
Propiedades
Fórmula molecular |
C26H21ClF3NO4 |
|---|---|
Peso molecular |
503.9 g/mol |
Nombre IUPAC |
(2S)-4-[2-chloro-4-(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C26H21ClF3NO4/c27-22-13-16(26(28,29)30)11-9-15(22)10-12-23(24(32)33)31-25(34)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,31,34)(H,32,33)/t23-/m0/s1 |
Clave InChI |
FCLZKCDRLGLDCQ-QHCPKHFHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)C(F)(F)F)Cl)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)C(F)(F)F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


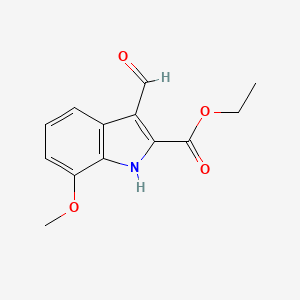
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
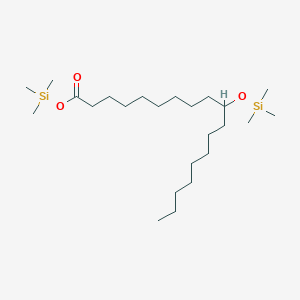
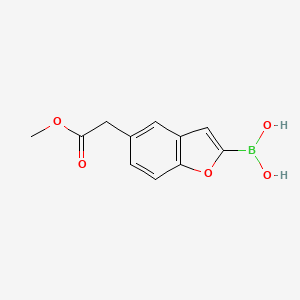
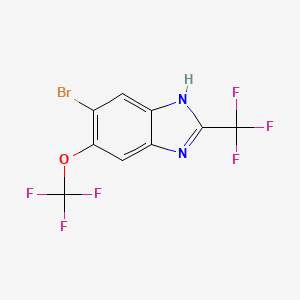
![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)
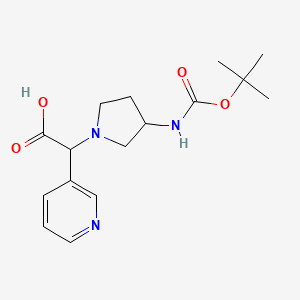
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B12836754.png)
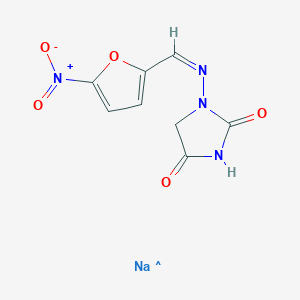

![2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide](/img/structure/B12836782.png)
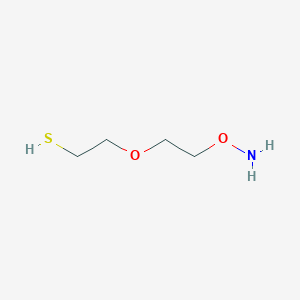
![3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B12836790.png)

